Methyl 5-fluoro-1H-indole-3-carboxylate Methyl 5-fluoro-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 310886-79-4
VCID: VC2788961
InChI: InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
SMILES: COC(=O)C1=CNC2=C1C=C(C=C2)F
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol

Methyl 5-fluoro-1H-indole-3-carboxylate

CAS No.: 310886-79-4

Cat. No.: VC2788961

Molecular Formula: C10H8FNO2

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-fluoro-1H-indole-3-carboxylate - 310886-79-4

Specification

CAS No. 310886-79-4
Molecular Formula C10H8FNO2
Molecular Weight 193.17 g/mol
IUPAC Name methyl 5-fluoro-1H-indole-3-carboxylate
Standard InChI InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
Standard InChI Key FVCOPMDCKPXHDZ-UHFFFAOYSA-N
SMILES COC(=O)C1=CNC2=C1C=C(C=C2)F
Canonical SMILES COC(=O)C1=CNC2=C1C=C(C=C2)F

Introduction

Chemical Properties and Structure

Methyl 5-fluoro-1H-indole-3-carboxylate is a heterocyclic organic compound characterized by an indole core with specific functional group substitutions. The basic structural features include a bicyclic system consisting of a benzene ring fused with a pyrrole ring, a fluorine atom at the 5-position, and a methyl carboxylate group at the 3-position. This arrangement of atoms and functional groups contributes to the compound's unique chemical behavior and utility in synthetic applications .

Physical and Chemical Properties

The key physical and chemical properties of methyl 5-fluoro-1H-indole-3-carboxylate are summarized in the following table:

PropertyValue
Molecular FormulaC₁₀H₈FNO₂
Molecular Weight193.174 g/mol
CAS Number310886-79-4
MDL NumberMFCD06203952
Recommended StorageAmbient temperature
AppearanceCrystalline solid (typical for indole derivatives)
SolubilitySoluble in organic solvents such as methanol (inferred from synthesis protocols)

The presence of the fluorine atom at the 5-position affects the electronic distribution within the molecule, potentially influencing its reactivity in various chemical transformations. The carboxylate group at the 3-position serves as a reactive site for further functionalization, making this compound particularly useful as a synthetic intermediate .

Structural Features

The structure of methyl 5-fluoro-1H-indole-3-carboxylate exhibits several key features that contribute to its chemical behavior:

  • The indole nitrogen (1H) can participate in hydrogen bonding and can be functionalized through various N-substitution reactions.

  • The 5-fluoro substituent alters the electronic properties of the aromatic system, potentially affecting reactivity and binding interactions.

  • The methyl carboxylate group at the 3-position is susceptible to nucleophilic attack, making it suitable for transformation into other functional groups, such as hydrazides.

These structural characteristics make methyl 5-fluoro-1H-indole-3-carboxylate a versatile building block in the synthesis of more complex molecules with potential biological activity .

Synthesis Methods

Further Transformations

One documented transformation involves the conversion of methyl 5-fluoro-1H-indole-3-carboxylate to 5-fluoro-1H-indole-3-carbohydrazide. This reaction is carried out by heating methyl 5-fluoro-1H-indole-3-carboxylate (10 g) under reflux with a mixture of hydrazine hydrate (10 mL) and methanol (25 mL) for 6 hours. This reaction represents a nucleophilic acyl substitution where the methyl ester group is replaced by a hydrazide functionality .

The reaction can be represented as follows:

Methyl 5-fluoro-1H-indole-3-carboxylate + Hydrazine hydrate → 5-Fluoro-1H-indole-3-carbohydrazide + Methanol

This transformation is significant as it introduces a reactive hydrazide group that can further participate in various condensation reactions, particularly with aryl sulfonyl chlorides to form sulfonamide derivatives .

Applications in Chemical Research

Methyl 5-fluoro-1H-indole-3-carboxylate has demonstrated significant utility in chemical research, particularly as a starting material for the synthesis of compounds with potential pharmacological properties.

Synthesis of Indole-Based Sulfonamide Derivatives

A notable application of methyl 5-fluoro-1H-indole-3-carboxylate is in the synthesis of indole-based sulfonamide derivatives. Research has shown that this compound can be converted to 5-fluoro-1H-indole-3-carbohydrazide, which subsequently reacts with various aryl sulfonyl chlorides in the presence of pyridine to produce a series of indole-based sulfonamide derivatives (designated as A1-A8 in the referenced study) .

These derivatives have been characterized using various analytical methods, and their electrochemical behavior has been investigated using techniques such as cyclic voltammetry (CV) and square wave voltammetry (SWV). The electrochemical studies revealed that the redox behavior of these derivatives varies depending on the nature of substitutions in the indole sulfonamide moiety .

Structure-Activity Relationships

The synthesis of these indole-based sulfonamide derivatives from methyl 5-fluoro-1H-indole-3-carboxylate has contributed to understanding the structure-activity relationships of this class of compounds. Various fundamental electrochemical parameters, including standard heterogeneous rate constants (ks) and electroactive surface coverage (Γ), have been calculated from cyclic voltammetry data .

These studies highlight the importance of methyl 5-fluoro-1H-indole-3-carboxylate as a precursor in the development of potentially bioactive compounds, particularly those with electrochemically interesting properties that might be relevant for biological applications.

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